1-(1H-Indol-3-yl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one

Description

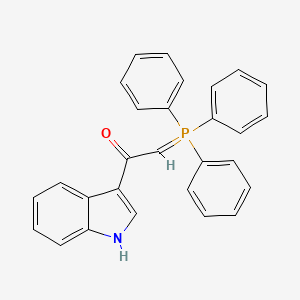

1-(1H-Indol-3-yl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one is a structurally complex molecule featuring an indole scaffold fused with a triphenylphosphoranylidene group via an ethanone linker. The indole moiety is a privileged structure in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals .

Properties

CAS No. |

91543-07-6 |

|---|---|

Molecular Formula |

C28H22NOP |

Molecular Weight |

419.5 g/mol |

IUPAC Name |

1-(1H-indol-3-yl)-2-(triphenyl-λ5-phosphanylidene)ethanone |

InChI |

InChI=1S/C28H22NOP/c30-28(26-20-29-27-19-11-10-18-25(26)27)21-31(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-21,29H |

InChI Key |

POHNRXMIZYQIQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=CC(=O)C2=CNC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-(1H-Indol-3-yl)-2-phenylethanone (Indolyl Ethanone Precursor)

This intermediate is commonly prepared by Friedel-Crafts acylation or via condensation reactions involving indole derivatives and appropriate acylating agents.

- Typical Reaction: Indole-3-carboxaldehyde or indole derivatives react with phenylacetic acid derivatives or phenylacetyl halides under acidic or basic catalysis.

- Conditions: Mild heating, inert atmosphere, and use of Lewis acids (e.g., AlCl3) or base catalysts.

- Yield: Moderate to good yields (50-80%) depending on conditions and substituents.

Preparation of Triphenylphosphanylidene Reagents

- Starting Material: Triphenylphosphine (Ph3P)

- Conversion: Triphenylphosphine is converted to the corresponding phosphonium salt by reaction with alkyl halides or acyl halides.

- Ylide Formation: Treatment of the phosphonium salt with strong bases (e.g., n-butyllithium, sodium hydride) generates the phosphanylidene ylide.

- Control of Reaction: Temperature control (often 0 °C to room temperature) is critical to avoid side reactions.

Coupling to Form 1-(1H-Indol-3-yl)-2-(triphenyl-lambda^5-phosphanylidene)ethan-1-one

- The indolyl ethanone precursor is reacted with the triphenylphosphanylidene ylide under controlled conditions.

- Solvents: Polar aprotic solvents such as acetonitrile or tetrahydrofuran (THF) are preferred.

- Temperature: Initial low temperature (0 °C) stirring followed by room temperature incubation for several hours.

- Purification: The product is isolated by chromatographic techniques (e.g., silica gel column chromatography using ethyl acetate-hexane mixtures).

Representative Experimental Data and Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Indolyl ethanone synthesis | Indole + phenylacetyl chloride, AlCl3 catalyst | 0–25 °C | 2–4 h | 65–75 | Friedel-Crafts acylation |

| Phosphonium salt formation | Triphenylphosphine + alkyl/acyl halide | Room temp | 1–2 h | Quantitative | Precursor to ylide |

| Ylide generation | Phosphonium salt + n-BuLi or NaH | 0 °C | 1 h | - | Strong base required |

| Coupling reaction | Indolyl ethanone + ylide in CH3CN or THF | 0 °C to RT | 2–4 h | 60–70 | Chromatographic purification |

Research Findings and Optimization Notes

- Temperature Control: Maintaining low temperature during ylide formation and coupling minimizes side reactions and decomposition.

- Solvent Choice: Polar aprotic solvents enhance ylide stability and reaction efficiency.

- Base Selection: Strong, non-nucleophilic bases such as n-butyllithium provide better ylide generation compared to weaker bases.

- Purification: Silica gel chromatography with ethyl acetate-hexane mixtures (1:4 to 1:9) effectively separates the product from by-products.

- Yields: Overall yields for the final compound range from 60% to 70%, depending on reaction scale and purity of starting materials.

Comparative Table of Preparation Methods

| Method Aspect | Friedel-Crafts Acylation | Phosphonium Salt Formation | Ylide Generation & Coupling |

|---|---|---|---|

| Starting Materials | Indole, acyl chloride | Triphenylphosphine, halide | Phosphonium salt, base |

| Catalyst/Base | Lewis acid (AlCl3) | None | Strong base (n-BuLi, NaH) |

| Solvent | Dichloromethane, CH2Cl2 | Toluene, THF | THF, acetonitrile |

| Temperature | 0–25 °C | Room temperature | 0 °C to room temperature |

| Reaction Time | 2–4 hours | 1–2 hours | 2–4 hours |

| Yield | 65–75% | Quantitative | 60–70% |

| Purification | Extraction, recrystallization | Filtration, washing | Chromatography |

Chemical Reactions Analysis

Types of Reactions

1-(1H-Indol-3-yl)-2-(triphenylphosphoranylidene)ethanone can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce indole-3-ethanol derivatives.

Scientific Research Applications

Reaction Conditions

The reaction conditions are optimized to achieve high yield and purity, often requiring purification techniques like recrystallization or chromatography.

Chemistry

1-(1H-Indol-3-yl)-2-(triphenyl-lambda~5~-phosphanylidene)ethanone serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including:

- Oxidation : Can be oxidized using potassium permanganate or chromium trioxide.

- Reduction : Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride.

- Substitution : Capable of undergoing nucleophilic and electrophilic substitution reactions.

Biology

This compound is under investigation for its potential biological activities, including:

- Antimicrobial Properties : Studies suggest that it may exhibit activity against various microbial strains.

- Anticancer Activity : Preliminary research indicates potential efficacy in inhibiting cancer cell growth.

Medicine

In medicinal chemistry, 1-(1H-Indol-3-yl)-2-(triphenyl-lambda~5~-phosphanylidene)ethanone is being explored for:

- Therapeutic Applications : Its interactions with biological receptors may lead to the development of new drugs targeting specific diseases.

Case Studies and Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for drug development.

- Antimicrobial Studies : Research indicated that modifications to the triphenylphosphoranylidene group enhanced the antimicrobial activity of the compound against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 1-(1H-Indol-3-yl)-2-(triphenylphosphoranylidene)ethanone involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors, while the triphenylphosphoranylidene group may influence the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: The triphenylphosphoranylidene group in the target compound likely confers stronger electron-withdrawing characteristics compared to sulfoxo-ylidene or alkylamino groups, influencing reactivity in cross-coupling or cycloaddition reactions .

- Biological Activity: Indol-3-yl ethanones with halogenated aryl groups (e.g., 4-bromophenyl) exhibit antifungal properties, suggesting that the phosphoranylidene variant may also have bioactivity modulated by its substituent .

- Synthetic Accessibility : Microwave-assisted synthesis (used for similar hydrazides and triazoles) offers higher yields and shorter reaction times compared to thermal methods, though the phosphoranylidene group may require specialized conditions .

Physicochemical Properties

- Thermal Stability : Compounds like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one exhibit melting points of 137–138°C, while phosphoranylidene derivatives may display higher thermal stability due to aromatic stacking .

- Spectroscopic Characterization: IR and NMR data for indol-3-yl ethanones (e.g., 1H-NMR δ 7.8–8.2 ppm for indole protons) provide benchmarks for verifying the target compound’s structure .

Biological Activity

1-(1H-Indol-3-yl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one, commonly referred to as triphenyl phosphanylidene indole, is a complex organic compound notable for its unique structural features, including an indole moiety and a triphenyl phosphanylidene group. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| CAS Number | 91543-07-6 |

| Molecular Formula | C28H22NOP |

| Molecular Weight | 419.5 g/mol |

| IUPAC Name | 1-(1H-indol-3-yl)-2-(triphenyl-λ5-phosphanylidene)ethanone |

| InChI Key | POHNRXMIZYQIQF-UHFFFAOYSA-N |

The presence of the indole ring contributes to the compound's aromatic properties, while the triphenyl phosphanylidene group enhances its reactivity profile, making it a versatile participant in chemical reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole moiety is known for its ability to interact with biological receptors, while the phosphanylidene group may influence binding affinity and reactivity. These interactions can lead to several biological effects, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Signal Transduction Modulation : It can affect signaling pathways critical in various diseases.

Biological Activity Studies

Several studies have investigated the biological activities of this compound, focusing on its pharmacological potential.

Antimicrobial Properties

Indole derivatives are also recognized for their antimicrobial activities. Preliminary studies suggest that this compound may possess antibacterial properties, which warrant further investigation through in vitro assays against a range of bacterial strains.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 1-(3-Methoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one | Indole derivative with methoxy group | Enhanced solubility and bioactivity potential |

| 2-Indolylphosphane | Simple indole with phosphorus | Lacks complex triphenyl substituents |

| Triphenylphosphine oxide | Phosphorus compound without indole | Commonly used in synthesis but lacks biological activity |

The combination of an indole structure with a triphenyl phosphanylidene group in this compound may confer distinct reactivity and biological properties not observed in simpler analogs.

Case Studies

While specific case studies on this compound are scarce, analogous compounds have shown promising results. For example:

- Study on Indole Derivatives : A study highlighted that certain indole derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting that similar compounds could have therapeutic applications.

- Pharmacological Screening : Screening of related phosphanylidene compounds revealed varied biological activities, indicating that modifications in structure could lead to enhanced biological efficacy.

Q & A

Q. Table 1: Representative Reaction Conditions

| Precursor | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-(1H-Indol-3-yl)acetone | DCM | None | 40 | 8 | 92 | |

| 3-Acetylindole derivatives | Toluene | Triethylamine | 80 | 12 | 85 |

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are they applied?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy : Confirms C=O stretch (~1700 cm⁻¹) and P=C vibrational modes (~1200–1300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 452.15) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

Based on structurally similar indole derivatives ():

- Hazard Classification : Potential acute toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335).

- Protective Measures :

- Use nitrile gloves, lab coats, and chemical goggles.

- Work in a fume hood to avoid inhalation of dust/aerosols.

- Store in a cool, dry place away from oxidizers.

- Emergency Response : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Advanced: How does this compound behave as a ligand in coordination chemistry, and what metal complexes have been reported?

Answer:

The phosphanylidene moiety acts as a soft Lewis base, coordinating with soft Lewis acids like Hg(II) or Cd(II). details:

Q. Table 2: Reported Metal Complexes

| Metal Salt | Ligand Ratio | Geometry | Key Spectral Data | Reference |

|---|---|---|---|---|

| HgBr₂ | 1:1 | Dinuclear | ³¹P δ 25 ppm | |

| CdCl₂ | 1:1 | Mononuclear | IR: P=C ~1250 cm⁻¹ |

Advanced: What computational or mechanistic insights exist for reactions involving this compound?

Answer:

- Reaction with Aldehydes : The ylide participates in Wittig-like olefination (). Density Functional Theory (DFT) studies can model transition states for P=C bond cleavage and alkene formation.

- Thorpe-Ingold Effect : Steric hindrance from triphenylphosphine may accelerate cyclization in related indole derivatives ().

- In Silico Docking : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets like 5-HT₆ receptors (analogous to ) .

Advanced: How can structural contradictions in crystallographic data be resolved?

Answer:

Discrepancies in bond lengths/angles (e.g., P=C vs. C=O distances) are addressed via:

- High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion errors.

- Refinement Software : SHELXL () refines anisotropic displacement parameters and validates using R-factors (<5% for high-quality data).

- Validation Tools : CheckCIF/PLATON identifies symmetry or electron density mismatches .

Advanced: What strategies optimize the compound’s stability under varying experimental conditions?

Answer:

- pH Sensitivity : Avoid strongly acidic conditions (pH <3) to prevent hydrolysis of the phosphanylidene group.

- Light Exposure : Store in amber vials to prevent photodegradation of the indole moiety.

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 150°C; reactions should be conducted below this threshold .

Advanced: How is this compound utilized in the synthesis of bioactive or functional materials?

Answer:

- Antimicrobial Agents : Derivatives like 3,3-diindolylindolin-2-ones () are synthesized via acid-catalyzed dimerization.

- Fluorescent Probes : The indole-phosphoranylidene system’s π-conjugation enables tunable emission for sensor applications.

- Polymer Chemistry : Acts as a photoinitiator in crosslinking reactions due to ketone radical generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.